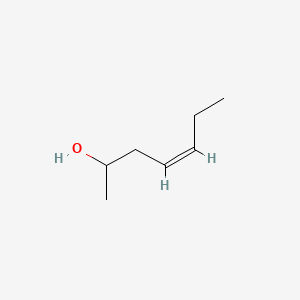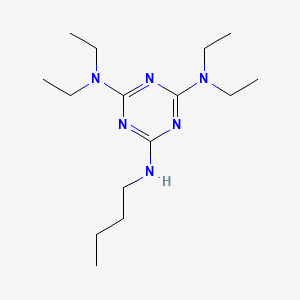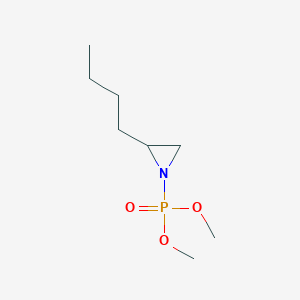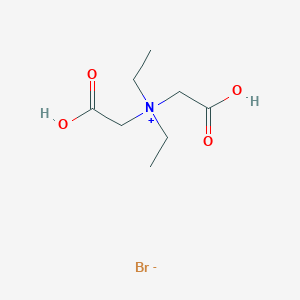
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable complexes with metal ions, making it useful in a variety of scientific and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide typically involves the reaction of ethylenediamine with bromoacetic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The process is designed to minimize waste and maximize efficiency, ensuring a cost-effective production method .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or other reduced compounds .
Applications De Recherche Scientifique
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide involves its ability to form stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a chelate complex. This complexation process is driven by the formation of strong ionic and coordinate bonds between the metal ion and the ligand . The molecular targets and pathways involved in this process include the metal ions and the functional groups of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(carboxymethyl)-L-lysine: Another chelating agent with similar properties.
Trisodium dicarboxymethyl alaninate: A compound with comparable chelating abilities.
N,N-Bis(carboxymethyl) glutamic acid: Known for its use in metal ion complexation.
Uniqueness
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable metal-ligand interactions are required .
Propriétés
Numéro CAS |
23853-16-9 |
|---|---|
Formule moléculaire |
C8H16BrNO4 |
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
bis(carboxymethyl)-diethylazanium;bromide |
InChI |
InChI=1S/C8H15NO4.BrH/c1-3-9(4-2,5-7(10)11)6-8(12)13;/h3-6H2,1-2H3,(H-,10,11,12,13);1H |
Clé InChI |
FSKBZAXAGVOWTE-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC(=O)O)CC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


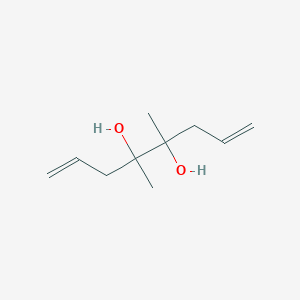
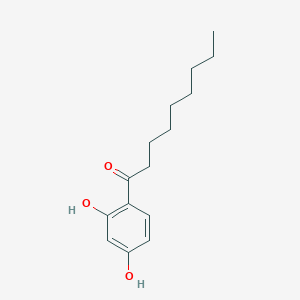
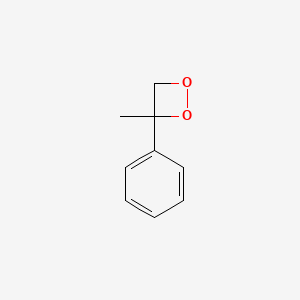
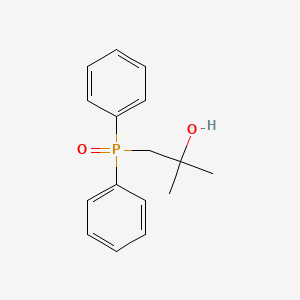
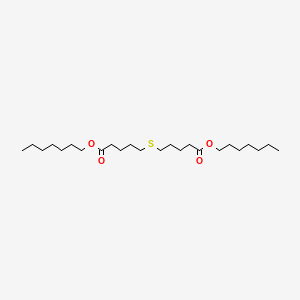
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
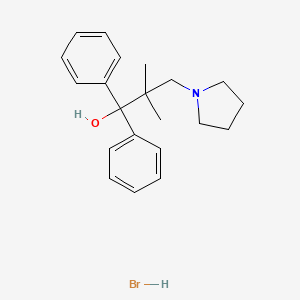
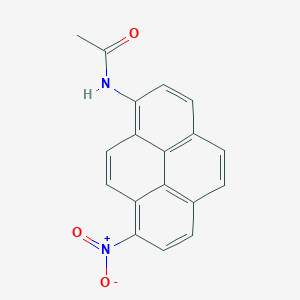
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
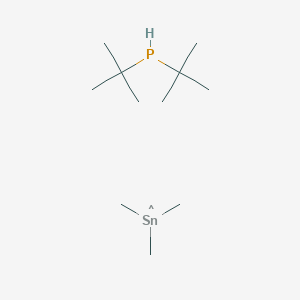
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
